REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][OH:17])=[CH:11][C:10]=1C)C1C=CC=CC=1.Br[CH2:20][CH2:21][C:22]([NH:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]2[CH:32]([CH3:38])[CH2:33][C:34](=[O:37])[NH:35][N:36]=2)=[CH:27][CH:26]=1)=[O:23].[CH2:39]([N:41](CC)CC)C.Cl[CH2:47]Cl.[CH3:49][OH:50].[CH2:51](O)[CH2:52][CH3:53]>>[OH:50][CH:49]([CH2:1][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH2:53][CH:52]2[CH2:51][CH2:47]2)=[CH:13][CH:14]=1)[CH2:39][NH:41][CH2:20][CH2:21][C:22]([NH:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]2[CH:32]([CH3:38])[CH2:33][C:34](=[O:37])[NH:35][N:36]=2)=[CH:27][CH:26]=1)=[O:23] |f:3.4|
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Name
|
( i )
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Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCO)C
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Name
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6-[4-(3-bromopropionamido)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
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Quantity
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60 g
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to afford an oil
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Type
|
CUSTOM
|
Details
|
purified on another silica column (eluting with ethyl acetate/methanol/ammonia 100:20:0.5)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)COC1=CC=C(C=C1)CCOCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |